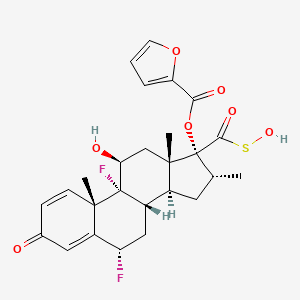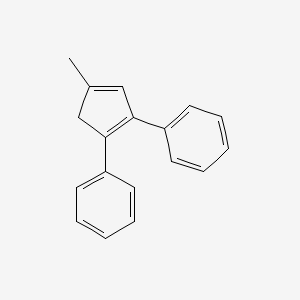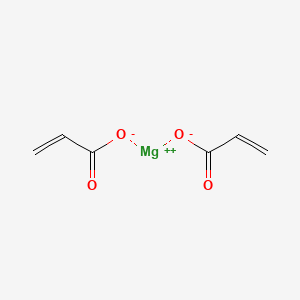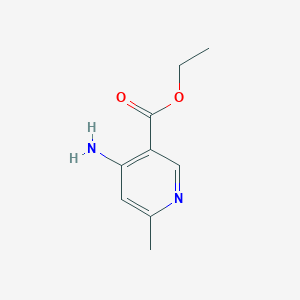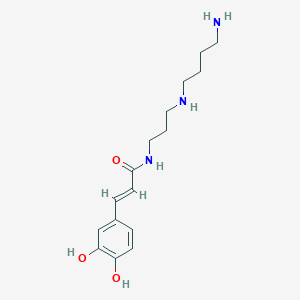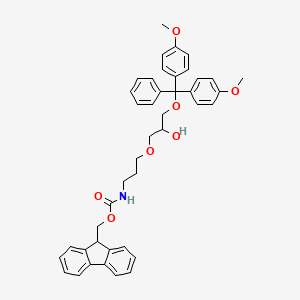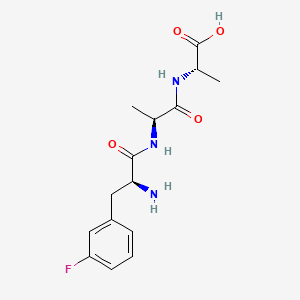
3-Fluorophenylalanyl-alanyl-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenylalanyl-alanyl-alanine is a tripeptide composed of three amino acids: 3-fluorophenylalanine, alanine, and alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenylalanyl-alanyl-alanine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorophenylalanyl-alanyl-alanine can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group can yield fluorophenyl ketones or alcohols, while reduction of peptide bonds can produce primary amines .
Wissenschaftliche Forschungsanwendungen
3-Fluorophenylalanyl-alanyl-alanine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is investigated for its potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: It is utilized in the development of novel materials and as a component in biochemical assays
Wirkmechanismus
The mechanism of action of 3-Fluorophenylalanyl-alanyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The peptide backbone allows for flexibility and conformational changes, facilitating its interaction with various biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluorophenylalanine: A single amino acid with similar structural features.
Alanyl-alanine: A dipeptide composed of two alanine residues.
Phenylalanyl-alanyl-alanine: A tripeptide with a phenylalanine residue instead of 3-fluorophenylalanine
Uniqueness
3-Fluorophenylalanyl-alanyl-alanine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
87184-16-5 |
|---|---|
Molekularformel |
C15H20FN3O4 |
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-8(13(20)19-9(2)15(22)23)18-14(21)12(17)7-10-4-3-5-11(16)6-10/h3-6,8-9,12H,7,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t8-,9-,12-/m0/s1 |
InChI-Schlüssel |
DYJPZEILSXWEAK-AUTRQRHGSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)F)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
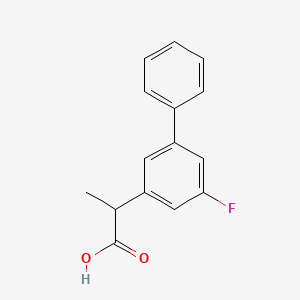
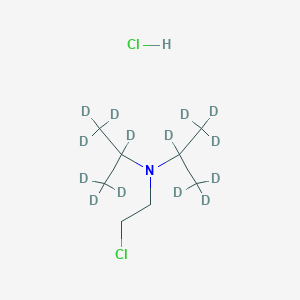
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)

